
3-(Bromomethyl)-2-fluorobenzoic acid
Vue d'ensemble
Description
3-(Bromomethyl)-2-fluorobenzoic acid is a halogenated aromatic compound that contains both bromine and fluorine atoms attached to a benzene ring which is further substituted with a carboxylic acid group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and material science. It can serve as a building block for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 3-(Bromomethyl)-2-fluorobenzoic acid has been reported with an overall yield of 38% and a high purity level as confirmed by HPLC . The process involves the bromination of 2-amino-6-fluorobenzonitrile followed by hydrolysis, diazotization, and deamination. The optimized conditions for bromination include a low temperature of 5°C and specific molar ratios of the starting materials and reagents. This method is highlighted for its low cost and mild reaction conditions, making it suitable for industrial-scale production .
Molecular Structure Analysis
While the specific molecular structure analysis of 3-(Bromomethyl)-2-fluorobenzoic acid is not directly reported in the provided papers, related compounds have been studied using techniques such as FT-IR, FT-Raman, and UV spectroscopy, as well as density functional theory (DFT) calculations . These methods can provide insights into the vibrational and electronic properties of the molecule, which are essential for understanding its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of halogenated benzoic acids can be inferred from studies on similar compounds. For instance, the fluorogenic reagent 3-(4-bromobenzoyl)-2-quinolinecarboxaldehyde has been used for the sensitive and efficient analysis of amino acids and catecholamines . This demonstrates the potential of brominated benzoic acid derivatives to participate in derivatization reactions, which are crucial for analytical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Bromomethyl)-2-fluorobenzoic acid can be deduced from its molecular structure. The presence of both electron-withdrawing (fluorine) and electron-donating (bromomethyl) groups on the benzene ring can influence its acidity, solubility, and reactivity. The carboxylic acid group is likely to contribute to the compound's acidity and its ability to form hydrogen bonds, which can affect its crystallization behavior and solubility in various solvents.
Applications De Recherche Scientifique
Synthesis and Organic Chemistry
3-(Bromomethyl)-2-fluorobenzoic acid plays a crucial role in organic synthesis, serving as a versatile intermediate for constructing complex molecules. Studies demonstrate its application in reactions with organolithium reagents, highlighting the selectivities in deprotonation and subsequent reactions leading to various organic compounds (Gohier, Castanet, & Mortier, 2003). Moreover, its synthesis from 2-amino-6-fluorobenzonitrile through bromination and hydrolysis processes emphasizes its importance in organic chemistry and potential industrial scale-up due to the low cost and mild reaction conditions (Zhou Peng-peng, 2013).
Materials Science and Polymer Chemistry
In materials science, compounds containing bromomethyl and fluorobenzoic groups, similar to 3-(Bromomethyl)-2-fluorobenzoic acid, are employed in the fabrication of advanced materials. For instance, trifunctional bromomethyl-containing crosslinkers have been used to enhance the properties of polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells. These modifications aim to increase the free volume for acid doping and improve mechanical strength and conductivity, demonstrating the compound's relevance in developing energy-related materials (Jingshuai Yang et al., 2018).
Environmental and Microbial Degradation Studies
The investigation into the microbial degradation of fluorinated and halogenated compounds provides insights into environmental bioremediation processes. Studies on the metabolism of hydroxylated and fluorinated benzoates by microorganisms like Syntrophus aciditrophicus reveal the enzymatic pathways involved in the breakdown of such complex organic pollutants. This research not only enhances our understanding of microbial metabolism but also identifies potential strategies for the bioremediation of halogenated organic contaminants (H. Mouttaki, M. Nanny, & M. McInerney, 2008).
Mécanisme D'action
Target of Action
Bromomethyl groups are often used in organic synthesis for their electrophilic properties . They can react with nucleophiles, such as amines or thiols, present in biological targets like proteins or enzymes .
Mode of Action
The mode of action of 3-(Bromomethyl)-2-fluorobenzoic acid likely involves the bromomethyl group undergoing a nucleophilic substitution reaction . In this reaction, the bromine atom is displaced by a nucleophile, which could be a functional group in a biological target. The fluorine atom on the benzene ring may influence the reactivity of the bromomethyl group, potentially enhancing its electrophilicity .
Biochemical Pathways
Compounds with bromomethyl groups are often used in the synthesis of pharmaceuticals and could potentially interfere with various biochemical pathways depending on the specific biological target .
Pharmacokinetics
The bromomethyl group might enhance the compound’s reactivity, potentially influencing its pharmacokinetic properties .
Result of Action
The compound’s reactivity suggests it could potentially form covalent bonds with biological targets, leading to changes in their function .
Action Environment
The action of 3-(Bromomethyl)-2-fluorobenzoic acid could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s reactivity. Additionally, the presence of other reactive species could potentially compete with the compound for its biological targets .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(bromomethyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFZIBDRTJCLNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597651 | |
| Record name | 3-(Bromomethyl)-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2-fluorobenzoic acid | |
CAS RN |
680610-75-7 | |
| Record name | 3-(Bromomethyl)-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

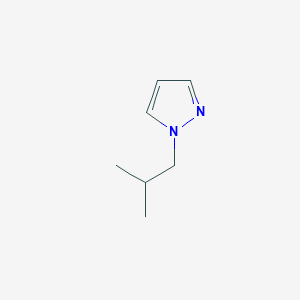


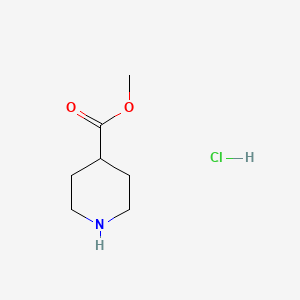

![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)
amine](/img/structure/B1342586.png)

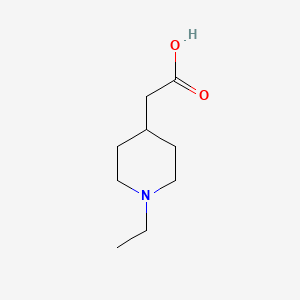
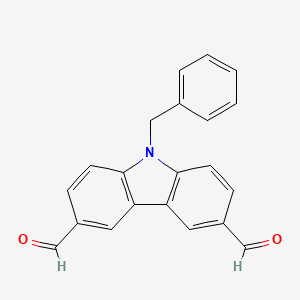
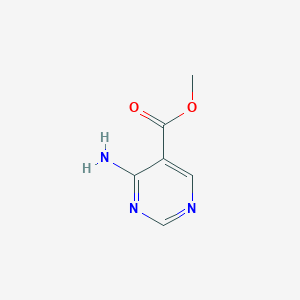
![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)

